Tert-butyl ethoxycarbamate
Overview
Description
Tert-butyl ethoxycarbamate is a type of carbamate compound. Carbamates are derivatives of carbamic acid, which are identified by the presence of the -O-CO-NH- linkage . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Synthesis Analysis
The synthesis of this compound involves a green method using natural phosphate as a catalyst . The reaction proceeds in the presence of natural phosphate, with excellent yield, simple workup, and benign environment .Molecular Structure Analysis
The molecular structure of this compound features a carbamate functionality that is related to amide-ester hybrid features . This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates, including this compound, are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .Physical and Chemical Properties Analysis
This compound is a colorless clear liquid with the molecular formula of C13H26O4 . It has a high degree of thermal sensitivity .Scientific Research Applications
Antioxidant Properties and Cancer Research
Tert-butyl ethoxycarbamate, as part of the broader family of tert-butyl compounds, has shown potential in the field of cancer research. For instance, studies have demonstrated the efficacy of tert-butyl derivatives as antioxidants in inhibiting hepatic tumorigenesis. Rao et al. (1984) found that ethoxyquin, a tert-butyl compound, significantly inhibited hepatic tumor growth in rats, suggesting its potential role in cancer prevention due to its antioxidant properties (Rao, Lalwani, Watanabe, & Reddy, 1984).
Toxicological Studies
Tert-butyl compounds have been widely studied for their toxicological impacts. For example, Suzuki et al. (2001) explored the toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate on hepatic cytochrome P450 in rats. Their research indicated that the compound did not cause significant hepatic damage, providing insights into its safety profile (Suzuki, Nakagawa, Tayama, Yaguchi, & Suga, 2001).
Biomedical Applications
The derivatives of this compound have also been studied for their potential biomedical applications. Abbas et al. (2009) synthesized tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, a precursor for studying new classes of foldamer based on aza/α-dipeptide oligomerization. This research suggests the utility of tert-butyl compounds in developing new biomedical materials (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
Environmental and Occupational Health
Studies have also focused on the environmental and occupational health aspects of tert-butyl compounds. Nihlen, Löf, and Johanson (1998) evaluated the acute effects of ethyl tert-butyl ether exposure in humans, providing important data on potential health risks associated with exposure to such compounds (Nihlen, Löf, & Johanson, 1998).
Chemical Synthesis and Organic Chemistry
In the field of organic chemistry, this compound derivatives are used as intermediates in various syntheses. For example, Zhao et al. (2017) reported a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Mechanism of Action
Target of Action
Tert-butyl ethoxycarbamate, also known as t-butyloxycarbonyl (Boc), is primarily used as a protecting group for amines in organic synthesis . It plays a crucial role in the synthesis of peptides . The primary targets of this compound are the amine groups that it protects during synthesis .
Mode of Action
This compound interacts with its targets (amine groups) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from reacting under conditions that would normally cause it to do so . The Boc group can be removed under relatively mild conditions, typically with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
It’s known that the compound plays a significant role in peptide synthesis . By protecting amine groups, it allows for the selective reaction of other functional groups in the molecule .
Pharmacokinetics
As a tertiary alcohol, it is resistant to oxidation to carbonyl compounds . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups in the molecule, facilitating complex synthesis processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s protective action can be removed under acidic conditions or heat . Therefore, the pH and temperature of the reaction environment can significantly impact the compound’s function. Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s protective action.
Safety and Hazards
Future Directions
Carbamate derivatives have received much attention in recent years due to their application in drug design and discovery . The incorporation of p-carborane and further substitution of the p-position resulted in four carborane-based di-tert-butylphenol analogs that showed no or weak COX inhibition but high 5-LO inhibitory activities in vitro .
Biochemical Analysis
Cellular Effects
It is known that carbamates can have effects on the immune system, such as hypersensitivity reactions, some autoimmune diseases, and cancers
Molecular Mechanism
It is known that carbamates can inhibit acetylcholinesterase, an enzyme important in nerve function
Dosage Effects in Animal Models
Properties
IUPAC Name |
tert-butyl N-ethoxycarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5-10-8-6(9)11-7(2,3)4/h5H2,1-4H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXVYCENFYZSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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